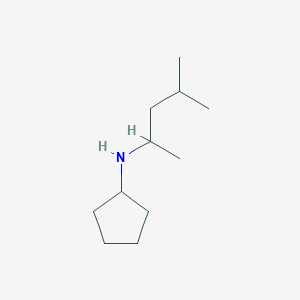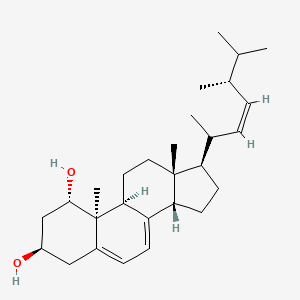
1alpha-Hydroxyergosterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1alpha-Hydroxyergosterol is a derivative of ergosterol, a sterol found in fungi and some protists Ergosterol is an essential component of fungal cell membranes, playing a role similar to cholesterol in animal cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha-Hydroxyergosterol typically involves the selective hydroxylation of ergosterol. One common method includes the use of cytochrome P450 enzymes, which facilitate the hydroxylation process. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering of yeast. By manipulating the biosynthetic pathways in yeast, researchers can enhance the production of ergosterol and subsequently convert it to this compound . This method is considered environmentally friendly and cost-effective compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1alpha-Hydroxyergosterol undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
1alpha-Hydroxyergosterol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying sterol chemistry.
Biology: Researchers use it to investigate the role of sterols in cell membrane structure and function.
Medicine: The compound has potential therapeutic applications, including antifungal and anticancer properties.
Mecanismo De Acción
1alpha-Hydroxyergosterol exerts its effects by interacting with specific molecular targets and pathways. In fungi, it integrates into the cell membrane, affecting its fluidity and permeability. This integration can disrupt the normal function of the membrane, leading to antifungal effects. Additionally, the compound may inhibit certain enzymes involved in sterol biosynthesis, further contributing to its antifungal properties .
Comparación Con Compuestos Similares
Ergosterol: The parent compound of 1alpha-Hydroxyergosterol, essential for fungal cell membrane integrity.
Cholesterol: A sterol found in animal cells, similar in structure but differing in biological function.
7-Dehydrocholesterol: A precursor to vitamin D3, structurally similar to ergosterol.
Uniqueness: this compound is unique due to its specific hydroxylation at the 1alpha position, which imparts distinct chemical and biological properties. This modification enhances its potential as an antifungal agent and a valuable research tool in studying sterol metabolism and function .
Propiedades
Fórmula molecular |
C28H44O2 |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
(1S,3R,9S,10S,13R,14S,17R)-17-[(Z,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |
InChI |
InChI=1S/C28H44O2/c1-17(2)18(3)7-8-19(4)23-11-12-24-22-10-9-20-15-21(29)16-26(30)28(20,6)25(22)13-14-27(23,24)5/h7-10,17-19,21,23-26,29-30H,11-16H2,1-6H3/b8-7-/t18-,19?,21+,23+,24+,25-,26-,27+,28+/m0/s1 |
Clave InChI |
VAPVKMCDHZVRIH-ZHTQMTSCSA-N |
SMILES isomérico |
C[C@@H](/C=C\C(C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3([C@H](C[C@@H](C4)O)O)C)C)C(C)C |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


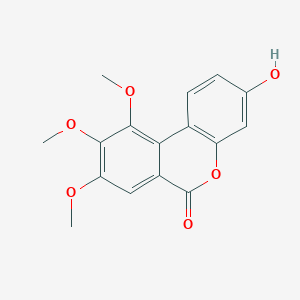
![tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate](/img/structure/B15295391.png)
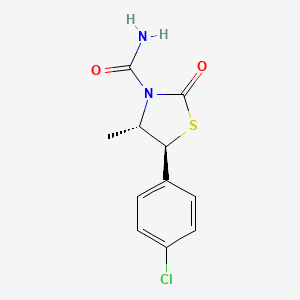
![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)
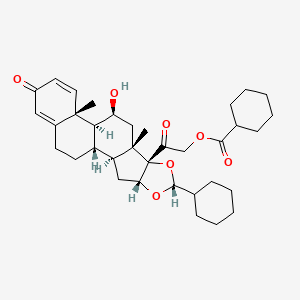

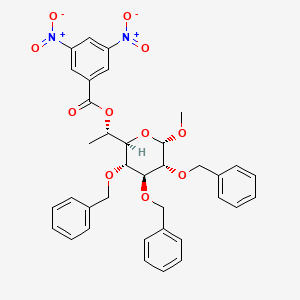

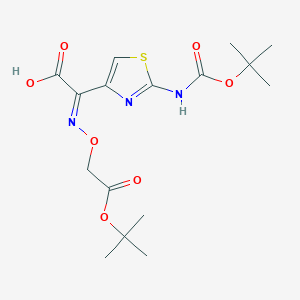
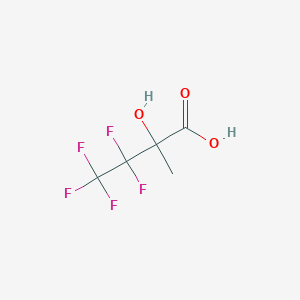
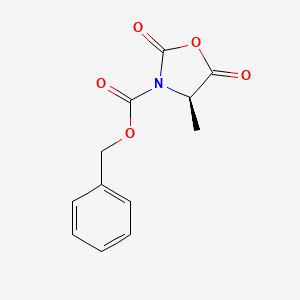

![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
